(R)-Benzyl but-3-YN-2-ylcarbamate
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Overview
Description
®-Benzyl but-3-YN-2-ylcarbamate is a chemical compound with the molecular formula C12H13NO2 and a molecular weight of 203.24 g/mol . It is a solid at room temperature and is known for its applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Benzyl but-3-YN-2-ylcarbamate typically involves the reaction of benzyl chloroformate with ®-but-3-YN-2-amine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for ®-Benzyl but-3-YN-2-ylcarbamate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
®-Benzyl but-3-YN-2-ylcarbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the nucleophile used.
Scientific Research Applications
®-Benzyl but-3-YN-2-ylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Employed in the study of enzyme inhibitors.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of ®-Benzyl but-3-YN-2-ylcarbamate involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from binding. This inhibition can affect various biochemical pathways, depending on the enzyme targeted .
Comparison with Similar Compounds
Similar Compounds
®-tert-Butyl but-3-YN-2-ylcarbamate: Similar in structure but with a tert-butyl group instead of a benzyl group.
®-N-Boc-3-butyn-2-amine: Another similar compound with a different protecting group.
Uniqueness
®-Benzyl but-3-YN-2-ylcarbamate is unique due to its specific benzyl group, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and valuable in specific research applications .
Properties
IUPAC Name |
benzyl N-[(2R)-but-3-yn-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-3-10(2)13-12(14)15-9-11-7-5-4-6-8-11/h1,4-8,10H,9H2,2H3,(H,13,14)/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTVPNRRPSWWMS-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)NC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C#C)NC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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